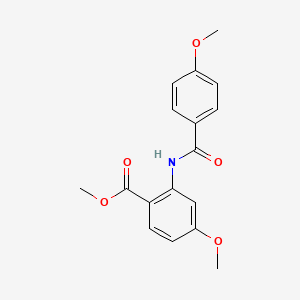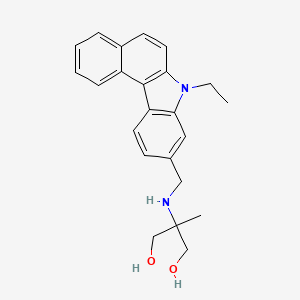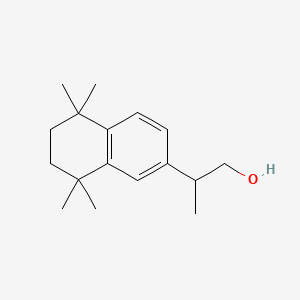
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a cyclohexanecarbonyl group attached to the nitrogen atom of the tyrosine backbone, along with methoxy and dimethyl substitutions on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Cyclohexanecarbonyl Group: The protected tyrosine is then reacted with cyclohexanecarbonyl chloride in the presence of a base like triethylamine to introduce the cyclohexanecarbonyl group.
Methoxylation and Methylation: The aromatic ring is subsequently methoxylated and methylated using reagents such as methyl iodide and sodium hydride.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
Applications De Recherche Scientifique
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclohexanecarbonyl)-tyrosine: Lacks the methoxy and dimethyl substitutions.
2-Methoxy-O,5-dimethyltyrosine: Lacks the cyclohexanecarbonyl group.
N-(Cyclohexanecarbonyl)-2-methoxytyrosine: Lacks the dimethyl substitution.
Uniqueness
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is unique due to the combination of its cyclohexanecarbonyl, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
| 7149-84-0 | |
Formule moléculaire |
C19H27NO5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
Clé InChI |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






